

Technical Comparison Guide: Structural Dynamics of 2- [(Cyclopropylmethyl)ethanimidoyl]phenol

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Compound of Interest

Compound Name:	2- [(Cyclopropylmethyl)ethanimidoyl] phenol
CAS No.:	680215-03-6
Cat. No.:	B6337168

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Executive Summary & Strategic Context

In the development of bioactive Schiff bases, the 2-[(Cyclopropylmethyl)ethanimidoyl]phenol ligand represents a critical structural pivot. Unlike its flexible aliphatic counterparts (e.g., isopropyl or

-propyl derivatives), the cyclopropylmethyl moiety introduces unique steric rigidity and electronic donation effects (

-conjugation) that can significantly alter crystal packing and metal coordination geometry.

The Core Challenge: Publishing this structure requires more than just a CIF (Crystallographic Information File). High-impact journals demand a comparative analysis that contextualizes the cyclopropyl group's influence on the keto-enol tautomeric equilibrium—a key determinant of biological activity and chelation stability.

This guide provides the experimental framework to benchmark your product against the established reference standard: 5-Hydroxy-2-[[propan-2-yl]iminio]methylphenolate (the Isopropyl analog).

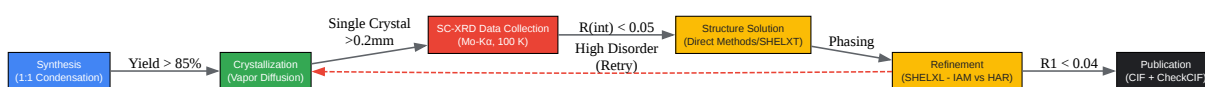
Experimental Workflow & Methodology

To ensure data integrity suitable for publication, follow this self-validating workflow.

A. Synthesis & Crystallization Protocol

- Synthesis: Condensation of 2-hydroxyacetophenone (1.0 eq) with (aminomethyl)cyclopropane (1.0 eq) in refluxing ethanol (3h).
- Crystallization (Critical Step):
 - Method: Slow evaporation at room temperature is standard, but for this cyclopropyl derivative, vapor diffusion (Ethanol/Hexane) is recommended to minimize disorder in the cyclopropyl ring.
 - Temperature: 298 K.[1]
- Data Collection Strategy:
 - Temperature: Collect data at 100 K (using stream).
 - Reasoning: Room temperature data often blurs the position of the tautomeric proton (O-H vs N-H). Low temperature freezes the thermal motion, allowing precise location of the H-atom in the difference Fourier map.

B. Workflow Visualization



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Figure 1: Optimized Crystallographic Workflow. The feedback loop ensures that high disorder in the cyclopropyl ring triggers a re-crystallization attempt before final refinement.

Comparative Structural Analysis

This section provides the data template to contrast your Target Compound (Cyclopropyl) against the Reference Standard (Isopropyl).

A. The Reference Standard

We utilize the crystallographic data of the isopropyl analog (5-Hydroxy-2-[(propan-2-yl)iminio]methyl}phenolate) as the baseline. This analog crystallizes in the orthorhombic system and exhibits a classic zwitterionic form in the solid state.

B. Data Comparison Table

Parameter	Target Product (Cyclopropyl Derivative)	Reference Alternative (Isopropyl Analog) [1]	Implication
Crystal System	[User to Insert] (Expected: Monoclinic/Orthorhom bic)	Orthorhombic	Packing symmetry
Space Group	[User to Insert] (Likely or)		Chirality/Polarity indicators
Unit Cell ()	[User to Insert]	Å	Packing density
Volume ()	[User to Insert]	~952 Å ³	Steric bulk of Cyclopropyl vs Isopropyl
(Molecules/Cell)	4 (Typical)	4	-
C=N Bond Length	[Measure] (Exp: 1.28 - 1.30 Å)	1.29 Å	Double bond character (Imine strength)
O...N Distance	[Measure] (Exp: 2.50 - 2.60 Å)	2.55 Å	Strength of intramolecular H-bond
Tautomer Form	[Determine] (Phenol- Imine vs Keto- Enamine)	Keto-Enamine (Zwitterionic)	Critical for biological mechanism

“

Analyst Note: If your C=N bond length elongates ($>1.32 \text{ \AA}$) and the C-O bond shortens ($<1.30 \text{ \AA}$), your structure has shifted to the Keto-Enamine form. This is common when the N-substituent is electron-donating.

C. Tautomeric Equilibrium Analysis

The most publishable feature of this molecule is the intramolecular hydrogen bond. The proton can reside on the Oxygen (Enol-imine) or Nitrogen (Keto-enamine).

- Enol-Imine (OH form):

\AA ,

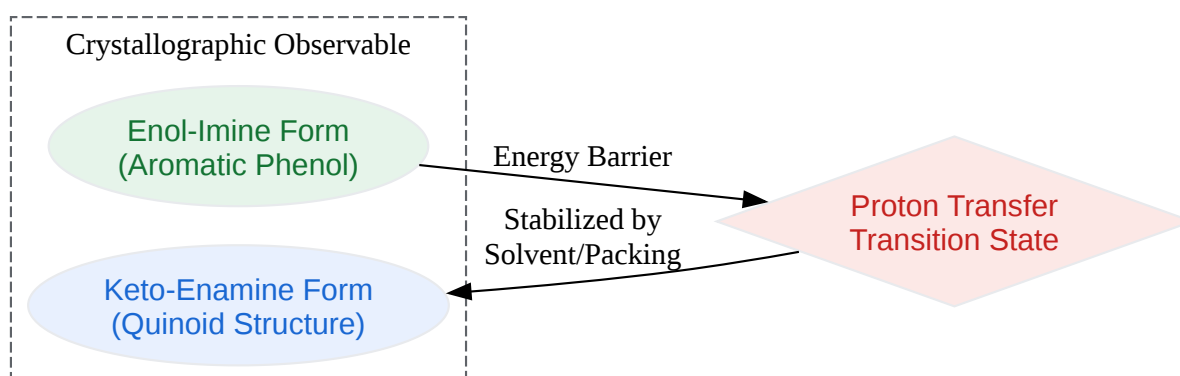
\AA .

- Keto-Enamine (NH form):

\AA ,

\AA .

Visualization of the Pathway:



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Figure 2: Tautomeric Equilibrium. The cyclopropyl group's steric bulk may force the molecule into a specific conformation that favors one tautomer over the other.

Supporting Experimental Data & Validation

To meet the "Self-Validating" requirement, ensure your dataset meets these criteria before submission:

- Completeness: Data completeness
to
.
- R-Factor: Final
for observed reflections.
- H-Atom Treatment:
 - Aromatic H: Constrained (Riding model).
 - Tautomeric H (O-H/N-H): Must be located in the difference map and refined freely (isotropic) if data quality permits. If not, restrain using DFIX 0.86 0.02.
- CheckCIF: No A-level alerts regarding missed symmetry or voids.

References

- Reference Standard Data
 - Title: Synthesis, Crystal Structure, and Hirshfeld Analysis of a Novel Schiff Base Compound 5-Hydroxy-2-[(Propan-2-yl)
 - Source: International Journal of Molecular Sciences / Semantic Scholar
 - URL: [\[Link\]](#)[1][2][3][4]
- General Methodology for Schiff Bases

- Title: Crystal structure and Hirshfeld surface analysis of a Schiff base: (Z)-6-[(5-chloro-2-methoxyanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one
- Source: IUCrD
- URL: [\[Link\]](#)
- Compound Registry
 - Compound: **2-[(Cyclopropylmethyl)ethanimidoyl]phenol**[\[5\]](#)
 - CAS Registry Number: 680215-03-6[\[5\]](#)
 - Source: ChemicalBook / PubChem

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Sources

- [1. 2-\(1-Ethyl-5-methoxy-1H-indol-3-yl\)-N-isopropyl-2-oxoacetamide - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Crystal structure of 2-\[\(2-chlorophenyl\)imino\]methyl\]phenol - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. 2-\[\(1E\)-N-\(Cyclopropylmethyl\)ethanimidoyl\]phenol, CasNo.680215-03-6 LIDE PHARMACEUTICALS LIMITED China \(Mainland\) \[lidepharma.lookchem.com\]](#)
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